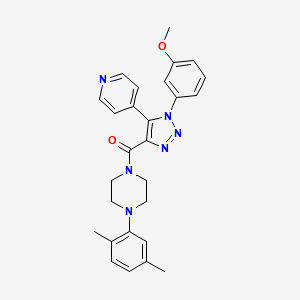

(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone

Description

The compound "(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone" is a synthetic small molecule characterized by a hybrid structure combining a piperazine moiety, a triazole ring, and aromatic substituents. The piperazine group is linked to a 2,5-dimethylphenyl substituent, while the triazole core is substituted with a 3-methoxyphenyl group at position 1 and a pyridin-4-yl group at position 4. The methanone bridge connects these two distinct pharmacophoric units. Its synthesis likely involves multi-step organic reactions, including azide-alkyne cycloaddition (click chemistry) for triazole formation and nucleophilic substitution for piperazine coupling .

Properties

IUPAC Name |

[4-(2,5-dimethylphenyl)piperazin-1-yl]-[1-(3-methoxyphenyl)-5-pyridin-4-yltriazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O2/c1-19-7-8-20(2)24(17-19)31-13-15-32(16-14-31)27(34)25-26(21-9-11-28-12-10-21)33(30-29-25)22-5-4-6-23(18-22)35-3/h4-12,17-18H,13-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOKUHKXIJSPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone is a novel piperazine derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 420.52 g/mol. The structure features a piperazine moiety linked to a triazole ring, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications in the piperazine structure can enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistically, it appears to activate caspase pathways and inhibit cell proliferation through cell cycle arrest.

Case Study: MCF-7 Cell Line

In a controlled study, cells treated with the compound at concentrations of 10 µM and 20 µM showed a significant reduction in viability compared to controls:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 µM | 70 |

| 20 µM | 40 |

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects. The compound has been investigated for its potential as an anxiolytic agent. Animal models have shown that it reduces anxiety-like behaviors in elevated plus maze tests, suggesting modulation of the GABAergic system.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural components. The piperazine ring is essential for receptor binding, while the triazole moiety contributes to enhanced interactions with target proteins. Studies have indicated that substituents on the aromatic rings significantly influence potency and selectivity.

Comparison with Similar Compounds

Sulfonylpiperazine-Tetrazole Derivatives ()

Compounds such as 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x) share the piperazine core but differ in substituents and functional groups. Key comparisons include:

The absence of sulfonyl groups in the target compound may reduce metabolic instability compared to sulfonylpiperazine derivatives. However, the triazole-pyridine moiety could enhance binding to metal-containing enzymes or receptors .

Natural Product Derivatives ()

Natural compounds like Zygocaperoside and Isorhamnetin-3-O-glycoside isolated from Zygophyllum fabago differ fundamentally in structure but share methodological parallels in characterization:

While the target compound’s synthetic nature allows for tailored modifications, natural products like Zygocaperoside offer inherent biocompatibility but face challenges in scalability .

Application in Advanced Drug Testing Models ()

The stereolithographic hydrogel platform described in enables 3D cell culture under modulated chemical microenvironments. Although the target compound’s activity in such models is unexplored, structurally similar piperazine derivatives (e.g., antipsychotics) are often tested in 3D systems to evaluate blood-brain barrier penetration or neurotoxicity. Key considerations:

Future studies could leverage such platforms to assess the target compound’s pharmacokinetics or cytotoxicity .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 3-methoxyphenyl azide and pyridinyl alkyne precursors.

- Step 2 : Coupling the triazole with a substituted piperazine via a methanone linker.

To optimize yield: - Use anhydrous conditions for the CuAAC step to minimize side reactions .

- Employ high-resolution mass spectrometry (HRMS) and preparative HPLC to isolate intermediates and final products, ensuring >95% purity .

- Monitor reaction progress with thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2:1 molar ratio of triazole to piperazine derivatives) .

Q. What spectroscopic and analytical techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions on the triazole and piperazine rings. For example, the methoxy group on the phenyl ring shows a singlet at ~3.8 ppm in -NMR .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in a dioxane/water mixture (70:30 v/v) and analyzing the crystal lattice .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error (e.g., expected [M+H] = 498.2145) .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

- Methodological Answer :

- In vitro binding assays : Screen for receptor affinity (e.g., serotonin or dopamine receptors) using radioligand displacement assays. For example, IC values <10 µM suggest significant activity .

- Cellular cytotoxicity : Test against HEK-293 or HepG2 cell lines via MTT assay, using 24–72 hr exposure times .

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to determine logP values, critical for pharmacokinetic modeling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing biological activity?

- Methodological Answer :

- Analog synthesis : Replace the 2,5-dimethylphenyl group on piperazine with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups. Compare IC values in receptor-binding assays .

- Triazole modifications : Substitute pyridin-4-yl with pyridin-3-yl or phenyl groups to assess steric and electronic effects on target engagement .

- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models on a library of 20–30 analogs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay standardization : Replicate experiments using identical cell lines (e.g., CHO-K1 vs. HEK-293) and buffer conditions (e.g., Tris-HCl vs. HEPES) to isolate variability .

- Meta-analysis : Pool data from ≥5 independent studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

- Target engagement validation : Use surface plasmon resonance (SPR) to measure direct binding kinetics (k/k) and confirm functional activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in serotonin 5-HT or dopamine D receptors. Prioritize poses with Glide scores <−6.0 kcal/mol .

- Molecular dynamics (MD) simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to confirm stable binding .

- Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energy contributions of specific substituents (e.g., methoxy vs. methyl groups) using Gaussian 16 .

Q. What experimental approaches are used to determine the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% HO), and thermal (40–60°C) conditions for 24–72 hr. Monitor degradation via LC-MS .

- Plasma stability assay : Incubate with rat/human plasma (37°C, 1–4 hr) and quantify parent compound using LC-MS/MS. Half-life >30 min suggests suitability for in vivo studies .

- Solid-state stability : Store lyophilized powder at 25°C/60% RH for 6 months and analyze crystallinity via powder X-ray diffraction (PXRD) to detect polymorphic transitions .

Q. How can researchers leverage X-ray crystallography to study the compound’s supramolecular interactions?

- Methodological Answer :

- Cocrystallization : Grow crystals with common coformers (e.g., succinic acid) in ethanol/water (1:1) and solve structures using SHELX-97. Analyze hydrogen-bonding networks (e.g., N–H···O interactions) .

- Hirshfeld surface analysis : Map intermolecular contacts (e.g., π-π stacking between triazole and pyridine rings) using CrystalExplorer .

- Thermal ellipsoid plots : Evaluate conformational flexibility of the piperazine ring using displacement parameters (e.g., B-factors <5 Ų indicate rigidity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.